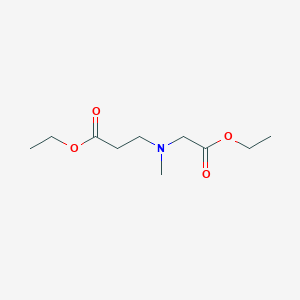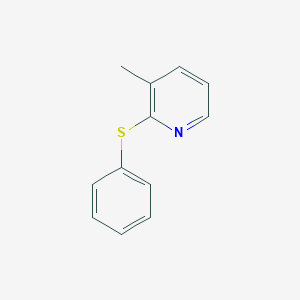
2-Phenylthio-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylthio-3-methylpyridine (PTMP) is a heterocyclic compound that belongs to the family of thioether-containing pyridines. PTMP has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用机制
The mechanism of action of 2-Phenylthio-3-methylpyridine is not fully understood. However, it is believed that 2-Phenylthio-3-methylpyridine exerts its biological activities through the inhibition of various enzymes and proteins. For example, 2-Phenylthio-3-methylpyridine has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. 2-Phenylthio-3-methylpyridine has also been found to inhibit the activity of protein kinase C, an enzyme that plays a crucial role in cell signaling.
生化和生理效应
2-Phenylthio-3-methylpyridine has been found to exhibit various biochemical and physiological effects. For example, 2-Phenylthio-3-methylpyridine has been shown to induce apoptosis (programmed cell death) in cancer cells. 2-Phenylthio-3-methylpyridine has also been found to disrupt bacterial cell membranes, leading to cell death. Furthermore, 2-Phenylthio-3-methylpyridine has been shown to inhibit the growth of fungi by disrupting the fungal cell wall.
实验室实验的优点和局限性
2-Phenylthio-3-methylpyridine has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through column chromatography. 2-Phenylthio-3-methylpyridine is also stable under normal laboratory conditions. However, 2-Phenylthio-3-methylpyridine has some limitations. It has low solubility in water, which can make it difficult to use in aqueous-based experiments. Furthermore, 2-Phenylthio-3-methylpyridine can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for 2-Phenylthio-3-methylpyridine research. One area of interest is the development of 2-Phenylthio-3-methylpyridine-based drugs for the treatment of bacterial, fungal, and viral infections. Another area of interest is the use of 2-Phenylthio-3-methylpyridine as a building block for the synthesis of novel bioactive compounds. Furthermore, the mechanism of action of 2-Phenylthio-3-methylpyridine needs to be further elucidated to fully understand its biological activities. Finally, the development of more efficient synthesis methods for 2-Phenylthio-3-methylpyridine can help to facilitate its use in various research applications.
Conclusion
In conclusion, 2-Phenylthio-3-methylpyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. 2-Phenylthio-3-methylpyridine has been found to exhibit antibacterial, antifungal, and antiviral activities, as well as promising results in inhibiting the growth of cancer cells. 2-Phenylthio-3-methylpyridine has several advantages for lab experiments, including ease of synthesis and stability under normal laboratory conditions. However, 2-Phenylthio-3-methylpyridine has some limitations, including low solubility in water and toxicity at high concentrations. There are several future directions for 2-Phenylthio-3-methylpyridine research, including the development of 2-Phenylthio-3-methylpyridine-based drugs and the elucidation of its mechanism of action.
合成方法
2-Phenylthio-3-methylpyridine can be synthesized through a series of chemical reactions. One of the most common methods involves the reaction of 3-methylpyridine with phenylmagnesium bromide, followed by the reaction with sulfur to form the thioether bond. The final product can be purified through column chromatography.
科学研究应用
2-Phenylthio-3-methylpyridine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit antibacterial, antifungal, and antiviral activities. 2-Phenylthio-3-methylpyridine has also shown promising results in inhibiting the growth of cancer cells. Furthermore, 2-Phenylthio-3-methylpyridine has been used as a building block in the synthesis of various bioactive compounds.
属性
CAS 编号 |
19520-22-0 |
|---|---|
产品名称 |
2-Phenylthio-3-methylpyridine |
分子式 |
C12H11NS |
分子量 |
201.29 g/mol |
IUPAC 名称 |
3-methyl-2-phenylsulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-10-6-5-9-13-12(10)14-11-7-3-2-4-8-11/h2-9H,1H3 |
InChI 键 |
CLFVYGXPKXNCAD-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)SC2=CC=CC=C2 |
规范 SMILES |
CC1=C(N=CC=C1)SC2=CC=CC=C2 |
同义词 |
2-phenylthio-3-methylpyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



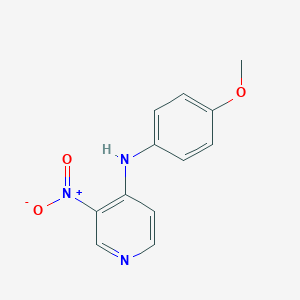
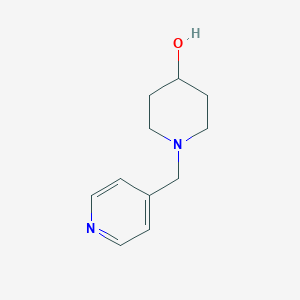
![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)
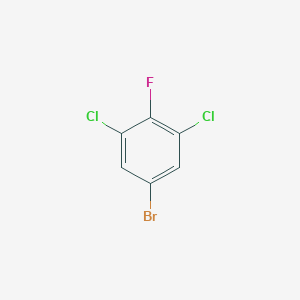
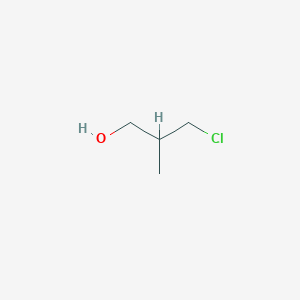
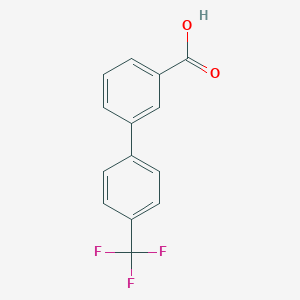
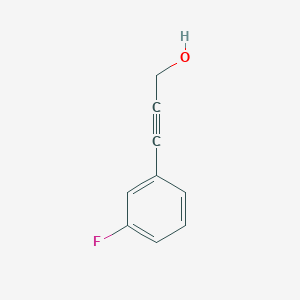
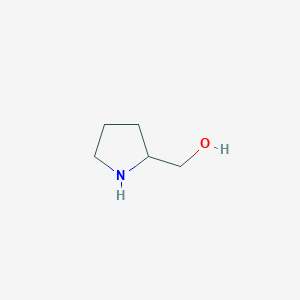
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)
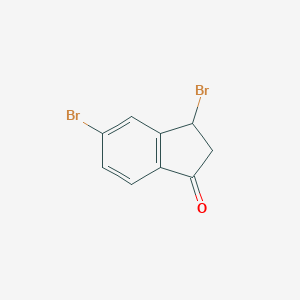
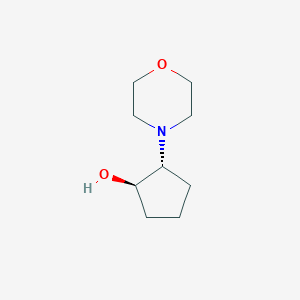
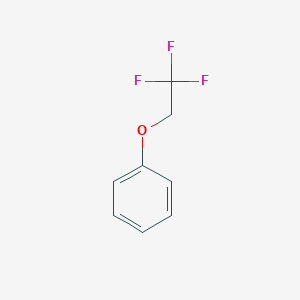
![(19S)-19-Ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B174867.png)
